Aliphatic Cyclopropanesulfonyl vs. Arylsulfonyl: Impact on TPSA, cLogP, and Hydrogen-Bond Acceptor Count
The cyclopropanesulfonyl group in the target compound produces distinct physicochemical properties compared to the arylsulfonamide-containing leads (e.g., compound 38 in Vachal et al.). The target compound has a topological polar surface area (TPSA) of 58.64 Ų and cLogP of 2.93 [1]. In contrast, the optimized lead compound 38 (containing a 3-CF3-5-cyclopropyl-phenylsulfonyl group) has a higher molecular weight (523.12 vs. 340.47) and higher TPSA (102.89 vs. 58.64 Ų) with 7 hydrogen-bond acceptors vs. 5 [2]. This reduced polarity and lower molecular weight may translate to different membrane permeability and CNS penetration profiles—critical factors for CB1R-targeted programs where brain penetration must be carefully balanced against peripheral selectivity [2].
| Evidence Dimension | Physicochemical properties: TPSA, cLogP, MW, HBA count |
|---|---|
| Target Compound Data | TPSA = 58.64 Ų; cLogP = 2.93; MW = 340.47; HBA = 5; Rotatable bonds = 6 [1] |
| Comparator Or Baseline | Merck lead compound 38: TPSA = 102.89 Ų; XLogP = 3.58; MW = 523.12; HBA = 7; Rotatable bonds = 7 [2] |
| Quantified Difference | TPSA difference: -44.25 Ų (43% lower); MW difference: -182.65 Da (35% lower); cLogP difference: -0.65 log units |
| Conditions | In silico calculated properties using CDK (Chemistry Development Kit) as reported in ZINC database and IUPHAR/BPS Guide to Pharmacology [1][2] |
Why This Matters
Lower TPSA and MW may enhance passive membrane permeability, making this compound a potentially useful tool for studying peripheral vs. central CB1R engagement when CNS penetration is undesirable.
- [1] ZINC Database. ZINC13651015: (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone. Calculated properties: MW 340.47, cLogP 2.93, TPSA 58.64, HBA 5, HBD 1, RotBonds 6. zinc.docking.org. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Compound 70 [PMID: 26161824] – GtoPdb Ligand ID 8706. Physicochemical properties: MW 523.12, XLogP 3.58, TPSA 102.89, HBA 7. guidetopharmacology.org. View Source
